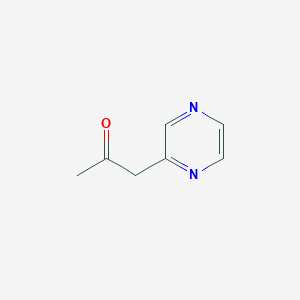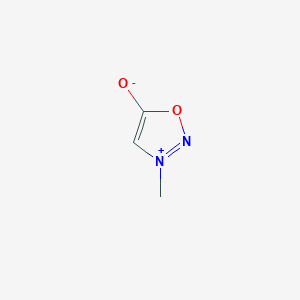
2,2-Dimethylpropionic acid hydrazide
Vue d'ensemble
Description
2,2-Dimethylpropionic acid hydrazide, also known as Pivalic acid hydrazide, is a chemical compound with the molecular formula C5H12N2O . It has a molecular weight of 116.16 g/mol . The IUPAC name for this compound is 2,2-dimethylpropanehydrazide .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom bonded to two methyl groups, a carbonyl group, and a hydrazide group . The InChIKey for this compound is OARJXUPBZNUYBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 116.16 g/mol and a molecular formula of C5H12N2O . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass of this compound is 116.094963011 g/mol .Applications De Recherche Scientifique
Directed Orthometalation
Dimethylhydrazides, including 2,2-dimethylpropionic acid hydrazide, have been shown to be excellent substrates for directed orthometalation. This process involves the formation of metal-carbon bonds oriented by neighboring groups in an organic molecule. The hydrazide group aids in this process and can be easily removed to yield carboxylic acid under mild conditions, offering an advantage over other amides (Pratt, Goble, Mulvaney, & Wuts, 2000).
Synthesis of Derivatives
This compound can be used to synthesize various compounds with potential biological activities. For example, a compound synthesized from 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide exhibited in vitro antibacterial activity against gram-positive and gram-negative bacteria (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Role in Agriculture
This compound has been applied in agricultural practices, such as aiding in the machine harvesting of sour cherries. It influences fruit quality and harvesting efficiency (Looney & Mcmechan, 1970). Additionally, its application on apple cultivars affected the maturity, quality, and abscission of the fruits (Edgerton & Blanpied, 1970).
Antimicrobial Properties
Certain derivatives of this compound have demonstrated antimicrobial properties. New hydrazides and hydrazide‐hydrazones of 2,3‐dihalogen substituted propionic acids showed in vitro activity against bacterial and fungal strains (Popiołek & Biernasiuk, 2017).
Analysis and Detection Applications
In analytical chemistry, this compound derivatives have been used as reagents. For example, a hydrazide derivative was utilized in high-performance liquid chromatography for the pre-column fluorescence derivatization of carboxylic acids, facilitating the rapid assay of these acids in human serum (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been synthesized and studied for their inhibitory actions on certain cells . These compounds were found to selectively inhibit the proliferation of colon cancer cells , suggesting that 2,2-Dimethylpropionic acid hydrazide might have a similar mode of action.
Analyse Biochimique
Biochemical Properties
2,2-Dimethylpropionic acid hydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays . The compound also interacts with proteins and enzymes, forming Schiff bases that can be used for protein labeling and modification . These interactions are crucial for studying protein structure and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying proteins involved in signal transduction . The compound can also alter gene expression by interacting with transcription factors and other regulatory proteins . Additionally, this compound impacts cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways . These effects can lead to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It binds to aldehydes and ketones through nucleophilic addition, forming hydrazone derivatives . This interaction can inhibit or activate enzymes by modifying their active sites . Additionally, this compound can alter gene expression by binding to transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . The compound can also be conjugated with endogenous molecules in phase II metabolic reactions, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules . Understanding the transport and distribution of this compound is important for predicting its effects in different biological contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its interactions with other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Propriétés
IUPAC Name |
2,2-dimethylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJXUPBZNUYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337861 | |
| Record name | PIVALIC ACID HYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42826-42-6 | |
| Record name | 2,2-Dimethylpropanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42826-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PIVALIC ACID HYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2,2-dimethyl-, hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















